5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide
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Overview
Description
5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide is a chemical compound with a complex structure that includes amino, chloro, fluoro, and hydroxy groups attached to a benzimidamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide typically involves multiple steps, starting from commercially available precursors. One common route involves the nitration of 2-chloro-4-fluorobenzoic acid to form 2-chloro-4-fluoro-5-nitrobenzoic acid. This intermediate is then reduced to 5-amino-2-chloro-4-fluorobenzoic acid, which is subsequently converted to the desired benzimidamide through a series of reactions involving amination and hydroxylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group in intermediates can be reduced to amino groups.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as iron powder (Fe) and ammonium chloride (NH₄Cl) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction of nitro groups results in amino derivatives .
Scientific Research Applications
5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: Similar structure but with different substituents, leading to varied chemical properties and applications.
2-Chloro-4-fluoro-5-nitrobenzoic acid: An intermediate in the synthesis of the target compound.
Uniqueness
5-Amino-2-chloro-4-fluoro-N-hydroxybenzimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H7ClFN3O |
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Molecular Weight |
203.60 g/mol |
IUPAC Name |
5-amino-2-chloro-4-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H7ClFN3O/c8-4-2-5(9)6(10)1-3(4)7(11)12-13/h1-2,13H,10H2,(H2,11,12) |
InChI Key |
ZSZLUSHKOKPZRC-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C(=CC(=C1N)F)Cl)/C(=N/O)/N |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)Cl)C(=NO)N |
Origin of Product |
United States |
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